benzyl 4-(furan-2-yl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
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Overview
Description
Benzyl 4-(furan-2-yl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl 4-(furan-2-yl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of furan-2-carboxaldehyde with appropriate amines and thiourea under controlled conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) and methanol as a solvent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the furan ring or the pyrimidine ring, leading to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe) are frequently employed.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted analogs depending on the reaction conditions and reagents used .
Scientific Research Applications
Benzyl 4-(furan-2-yl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.
Biology: The compound exhibits potential antimicrobial and antiviral activities, making it a candidate for drug development.
Medicine: Research has shown its potential in developing new therapeutic agents for treating bacterial and viral infections.
Mechanism of Action
The mechanism of action of benzyl 4-(furan-2-yl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to antimicrobial effects by disrupting essential metabolic pathways in microorganisms .
Comparison with Similar Compounds
Benzofuran derivatives: These compounds share the furan ring structure and exhibit similar biological activities.
Thiazole derivatives: These compounds have a sulfur atom in the ring structure and are known for their antimicrobial properties.
Pyrimidine derivatives: These compounds share the pyrimidine ring and are widely used in medicinal chemistry.
Uniqueness: Benzyl 4-(furan-2-yl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate is unique due to its combined furan and pyrimidine rings, which confer distinct chemical reactivity and biological activity. This dual-ring structure allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C17H16N2O3S |
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Molecular Weight |
328.4 g/mol |
IUPAC Name |
benzyl 4-(furan-2-yl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H16N2O3S/c1-11-14(16(20)22-10-12-6-3-2-4-7-12)15(19-17(23)18-11)13-8-5-9-21-13/h2-9,15H,10H2,1H3,(H2,18,19,23) |
InChI Key |
XOTUVWVTTLWGRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC=CO2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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